N-[(1E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-(phenylmethyl)-1-piperazinamine (SANT-1) is a small-molecule antagonist of the Smoothened receptor (Smo) []. Smo is a key component of the Hedgehog (Hh) signaling pathway, playing a crucial role in embryonic development, cell growth and differentiation, and stem cell maintenance []. Dysregulation of the Hh pathway is implicated in various cancers, making Smo an attractive target for anticancer drug development [].
SANT-1 acts as an allosteric antagonist of Smo []. Unlike competitive antagonists that bind to the same site as agonists, SANT-1 binds to a distinct allosteric site on Smo []. This binding modulates the receptor conformation, preventing agonist binding and subsequent activation of the Hh pathway []. Research suggests that SANT-1 may exert its antagonistic effects by inhibiting the binding of the agonist [3H]SAG-1.3 to Smo, indicating a potential allosteric interaction between the binding sites of these two molecules [].
CAS No.: 137945-48-3
CAS No.: 2922-94-3
CAS No.: 17729-30-5
CAS No.: 19039-02-2
CAS No.: 186825-39-8
CAS No.: 919005-14-4